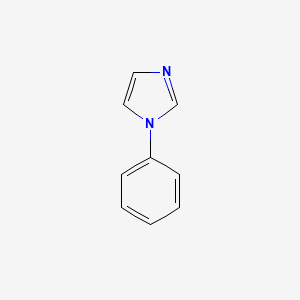
1-Phénylimidazole
Vue d'ensemble
Description
1-Phenylimidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. The phenyl group attached to the imidazole ring enhances its chemical properties and potential applications. This compound is known for its versatility and is used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
1-Phenylimidazole has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
1-Phenylimidazole is an imidazole derivative that primarily targets the calmodulin-dependent nitric-oxide synthase from bovine brain and GHs pituitary cells . It also induces 7-ethoxyresorufin-O-deethylase (EROD) activity in rainbow trout (Oncorhynchus mykiss) hepatocytes .
Mode of Action
It is known to inhibit the calmodulin-dependent nitric-oxide synthase, which plays a crucial role in the production of nitric oxide, a key signaling molecule in various physiological processes .
Biochemical Pathways
It is known to influence the pathway of nitric oxide production by inhibiting the calmodulin-dependent nitric-oxide synthase . This could potentially affect various physiological processes where nitric oxide plays a role.
Result of Action
The inhibition of calmodulin-dependent nitric-oxide synthase by 1-Phenylimidazole can lead to a decrease in the production of nitric oxide . This could potentially affect various physiological processes, including vasodilation, immune response, and neurotransmission, where nitric oxide plays a crucial role.
Analyse Biochimique
Biochemical Properties
1-Phenylimidazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been reported to inhibit calmodulin-dependent nitric-oxide synthase from bovine brain and GHs pituitary cells . Additionally, 1-Phenylimidazole induces 7-ethoxyresorufin-O-deethylase (EROD) activity in rainbow trout hepatocytes . These interactions highlight the compound’s ability to modulate enzyme activity and influence biochemical pathways.
Cellular Effects
1-Phenylimidazole affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of nitric-oxide synthase can impact nitric oxide production, which plays a crucial role in cell signaling and vascular function . Furthermore, its induction of EROD activity suggests potential effects on xenobiotic metabolism and detoxification processes in cells .
Molecular Mechanism
The molecular mechanism of 1-Phenylimidazole involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of nitric-oxide synthase, preventing the enzyme from catalyzing the production of nitric oxide . This inhibition can lead to downstream effects on cellular signaling and function. Additionally, 1-Phenylimidazole’s induction of EROD activity involves its interaction with cytochrome P450 enzymes, which are responsible for the metabolism of various xenobiotics .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenylimidazole can change over time. The compound’s stability and degradation are important factors to consider. In vitro and in vivo studies have indicated that prolonged exposure to 1-Phenylimidazole can lead to sustained enzyme inhibition and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of 1-Phenylimidazole vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, 1-Phenylimidazole may exhibit toxic or adverse effects, including potential damage to liver and kidney function . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
1-Phenylimidazole is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of xenobiotics, including the oxidation and reduction of 1-Phenylimidazole . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic reactions and influence the overall metabolic state of cells .
Transport and Distribution
Within cells and tissues, 1-Phenylimidazole is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues . The transport and distribution of 1-Phenylimidazole are critical for its biochemical activity, as they determine the compound’s availability and concentration at the site of action .
Subcellular Localization
The subcellular localization of 1-Phenylimidazole is essential for its activity and function. The compound is known to localize to specific compartments or organelles within cells, such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications may direct 1-Phenylimidazole to these subcellular locations, where it can exert its biochemical effects . Understanding the subcellular localization of 1-Phenylimidazole provides insights into its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenylimidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the formation of disubstituted imidazoles under mild reaction conditions, accommodating various functional groups . Another method involves the use of N-heterocyclic carbenes as catalysts, which facilitate the reaction between acetophenones and benzylic amines in the presence of an oxidant like tert-butylhydroperoxide .
Industrial Production Methods: Industrial production of 1-Phenylimidazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts and reaction conditions is crucial to achieve efficient production. The use of continuous flow reactors and advanced purification techniques further enhances the scalability and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenylimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Phenyl-substituted amines.
Substitution: Halogenated imidazoles or other substituted derivatives.
Comparaison Avec Des Composés Similaires
1-Phenylimidazole can be compared with other phenylimidazole derivatives such as:
- 2-Phenylimidazole
- 4-Phenylimidazole
- 4,5-Diphenylimidazole
- 2,4,5-Triphenylimidazole
Uniqueness: 1-Phenylimidazole stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. For example, 4-Phenylimidazole exhibits greater cohesive energy due to stronger intermolecular interactions, leading to different thermodynamic properties compared to 1-Phenylimidazole .
Propriétés
IUPAC Name |
1-phenylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-2-4-9(5-3-1)11-7-6-10-8-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEULWJSKCVACTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221885 | |
| Record name | 1-Phenylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49732804 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7164-98-9 | |
| Record name | 1-Phenylimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007164989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenylimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






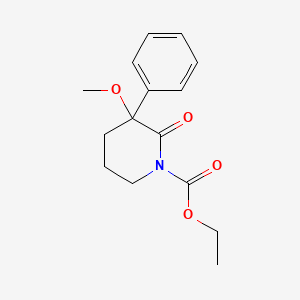
![2-[2-methoxy-4-(methylthio)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B1212785.png)

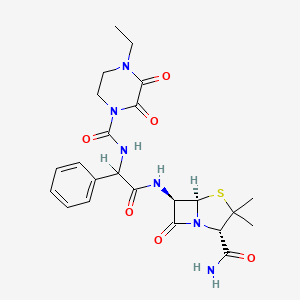
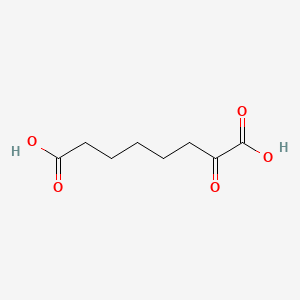

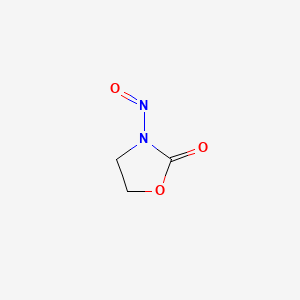
![2-[[5-(3-Methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]acetic acid](/img/structure/B1212793.png)
